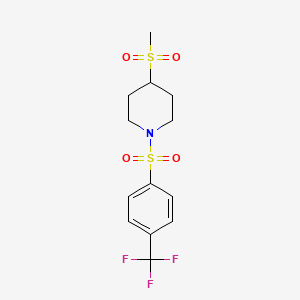

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

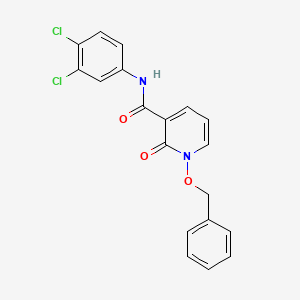

The compound “4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a piperidine derivative with sulfonyl groups attached. Piperidine is a common organic compound that serves as a building block in the synthesis of many pharmaceuticals . The sulfonyl groups and the trifluoromethyl group are common functional groups in medicinal chemistry, often used to increase the lipophilicity and thus the bioavailability of a drug .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, sulfonyl groups can participate in substitution and elimination reactions, and the trifluoromethyl group can enhance the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .科学的研究の応用

Cyclisation Catalyst

- Research Use: Triflic acid, which includes the trifluoromethylsulfonyl group, is used as a catalyst in cyclisation processes to form pyrrolidines and homopiperidines. It's effective for creating polycyclic systems in a competitive environment where piperidines would normally form (Haskins & Knight, 2002).

Stereodynamics and Perlin Effect

- Research Use: The stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine has been studied using NMR spectroscopy. This research helps understand the molecular conformations and interactions in compounds (Shainyan et al., 2008).

Nanofiltration Membrane Development

- Research Use: Novel sulfonated thin-film composite nanofiltration membranes, incorporating trifluoromethylsulfonyl groups, have been developed for treating dye solutions. This research aims at enhancing water flux and dye rejection capabilities of these membranes (Liu et al., 2012).

Electrophilic Activation in Synthesis

- Research Use: The combination of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for activating thioglycosides in synthesis, particularly at low temperatures. This process is valuable in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

High Voltage and Safe Electrolytes for Batteries

- Research Use: Ionic liquids and sulfones, including N-butyl-methyl piperidinium bis(trifluoro-methylsulfonyl)imide, have been examined for use in lithium-ion batteries. This research focuses on improving lithium salts solvability, ionic conductivity, and electrode compatibility (Xiang et al., 2013).

Molecular Docking in Enzyme Inhibition Studies

- Research Use: Piperidine derivatives, including those with sulfonyl groups, have been synthesized and evaluated for enzyme inhibition activities. Molecular docking studies help understand the binding interactions with human proteins, demonstrating their potential as enzyme inhibitors (Khalid et al., 2014).

特性

IUPAC Name |

4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S2/c1-22(18,19)11-6-8-17(9-7-11)23(20,21)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCLVJPGWDLOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)

![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)

![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)